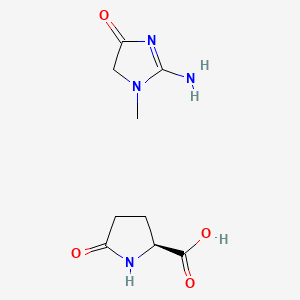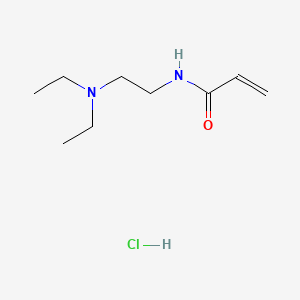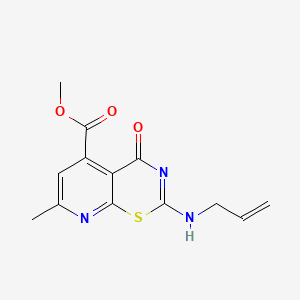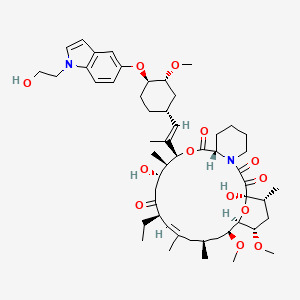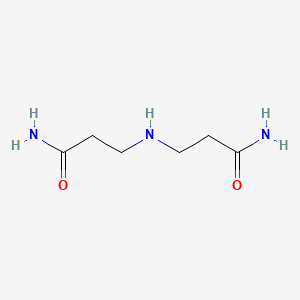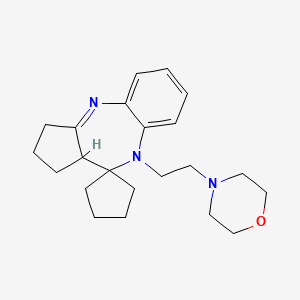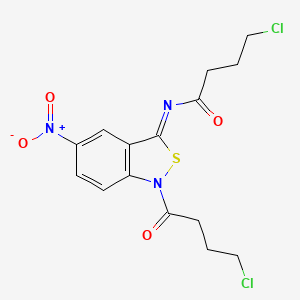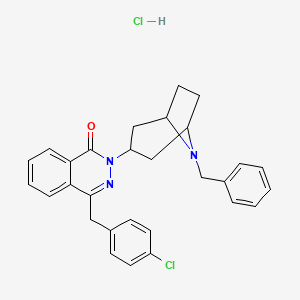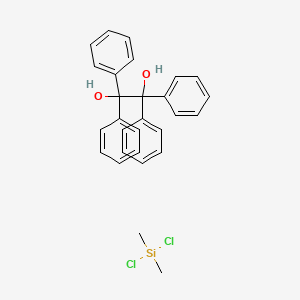
Dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(dimethyl)silane: and 1,1,2,2-tetraphenylethane-1,2-diol are two distinct chemical compounds with unique properties and applications.
Méthodes De Préparation
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon using Cu2O as the catalyst. The reaction can be represented as follows :
2CH3Cl+Si→(CH3)2SiCl2
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is prepared through the photochemical reduction of benzophenone in the presence of isopropanol. The reaction involves the formation of benzopinacol from benzophenone under UV light .
Analyse Des Réactions Chimiques
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and polymerization:
Hydrolysis: Reacts with water to form linear and cyclic silicones.
Alcoholysis: Reacts with methanol to produce dimethoxydimethylsilanes.
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is involved in free radical polymerization and can be used as a protecting group for boronic acids by converting them to stable boronic esters .
Applications De Recherche Scientifique
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is widely used in the synthesis of optically active ansa-mettallocene polymerization catalysts and as a precursor to silicone and polysilane compounds. It is also used in glass coating to protect it from micro particles .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is used as an active component in the initiation system for free radical polymerization. It serves as a precursor to 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane, a thermal iniferter for radical polymerization .
Mécanisme D'action
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane reacts readily with water to form silicones. The hydrolysis reaction involves the cleavage of Si-Cl bonds and the formation of Si-O-Si linkages, resulting in the formation of linear and cyclic silicones .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol acts as a radical initiator in polymerization reactions. The compound undergoes homolytic cleavage under UV light to generate free radicals, which initiate the polymerization process .
Comparaison Avec Des Composés Similaires
Dichloro(dimethyl)silane
Similar compounds include methyltrichlorosilane and dichloromethylsilane. Dichloro(dimethyl)silane is unique due to its specific use in the production of dimethylsilicone and polysilane compounds .
1,1,2,2-Tetraphenylethane-1,2-diol
Similar compounds include 2,3-diphenylbutane-2,3-diol and 2,2,2-triphenylacetophenone. 1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its role as a radical initiator and its use in protecting boronic acids .
Propriétés
Numéro CAS |
70624-20-3 |
|---|---|
Formule moléculaire |
C28H28Cl2O2Si |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.C2H6Cl2Si/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h1-20,27-28H;1-2H3 |
Clé InChI |
QNYRJTWKOLYJMG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(Cl)Cl.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Numéros CAS associés |
70624-20-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


